,5-DFNB serves as a valuable building block for the synthesis of various complex molecules due to the presence of the reactive nitro and fluorine functional groups. Studies have utilized 2,5-DFNB in the synthesis of:
2,5-DFNB has been employed as a model substrate to investigate the metabolic pathways of aromatic nitro compounds in various biological systems. By studying the metabolism of 2,5-DFNB, researchers gain insights into the mechanisms by which the body detoxifies and eliminates these potentially harmful compounds [].
2,5-Difluoronitrobenzene is a synthetic compound, not found naturally. Scientific research utilizes it as a precursor or intermediate in the synthesis of various other molecules. One application involves the creation of N-alkylated 2-arylaminobenzimidazolesquinoxalinones, a class of compounds with potential pharmaceutical applications [2].
[2] 2,5-Difluoronitrobenzene - 1,4-Difluoro-2-nitrobenzene - Sigma-Aldrich
2,5-Difluoronitrobenzene possesses a six-membered benzene ring structure with two fluorine atoms at positions 2 and 5, and a nitro group (NO2) at position 1. The presence of fluorine atoms and the nitro group are the key functional groups in the molecule [1, 3].
The electron-withdrawing nature of the fluorine atoms and the nitro group reduces the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions compared to unsubstituted benzene [3].
[3] 2,5-Difluoronitrobenzene | 364-74-9 - ChemicalBook
2,5-Difluoronitrobenzene can participate in various reactions due to the presence of the activated nitro group and the relatively deactivated benzene ring. Some potential reactions include:
Due to the limited scientific information available, specific examples and reaction mechanisms cannot be provided at this time.
[1] 2,5-Difluoronitrobenzene | 364-74-9 - ChemicalBook
Information on other properties like stability, flammability, and vapor pressure is not available in the public scientific domain.
2,5-Difluoronitrobenzene itself likely does not have a specific mechanism of action in biological systems. Its primary use in research is as a building block for the synthesis of other molecules with potential biological activities.
Irritant